molecular formula C4H7N5S B3057727 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- CAS No. 84582-94-5

1,2,4-Triazine-5,6-diamine, 3-(methylthio)-

Cat. No.: B3057727
CAS No.: 84582-94-5
M. Wt: 157.2 g/mol
InChI Key: FJNDDFKOXPSBJO-UHFFFAOYSA-N
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Description

The compound 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- belongs to the 1,2,4-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. This derivative is distinguished by its substitution pattern:

  • 5,6-diamine groups: Two amino (-NH₂) groups at positions 5 and 5.
  • 3-(methylthio): A methylthio (-SCH₃) group at position 3.

These analogs exhibit diverse pharmacological and chemical properties, enabling comparative analysis.

Properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazine-5,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S/c1-10-4-7-2(5)3(6)8-9-4/h1H3,(H2,6,8)(H2,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDDFKOXPSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(N=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511526
Record name 3-(Methylsulfanyl)-1,2,4-triazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84582-94-5
Record name 3-(Methylsulfanyl)-1,2,4-triazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Competing Pathways in Cyclocondensation

The use of trichloroacetonitrile can lead to byproducts via:

  • Over-alkylation : Excess methyl iodide causes N-methylation of amino groups.
  • Ring-opening : Hydrolysis under acidic conditions degrades the triazine core.

Regioselectivity in Substitution Reactions

The methylthio group preferentially occupies position 3 due to:

  • Electronic factors : Amino groups at positions 5 and 6 activate position 3 for electrophilic substitution.
  • Steric effects : Bulky substituents at adjacent positions hinder alternative sites.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) necessitates:

  • Continuous flow reactors : To maintain consistent temperature and mixing.
  • In-line purification : Chromatography or crystallization units integrated into the production line.
  • Waste management : Recycling of DMF and recovery of unreacted methyl iodide.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₄H₈N₄S
CAS Number : 84582-94-5

The compound features a triazine ring with amino groups at positions 5 and 6 and a methylthio group at position 3. These structural characteristics contribute to its reactivity and biological activity.

Chemistry

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- serves as a building block for synthesizing more complex molecules. It undergoes various reactions such as:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can yield more saturated derivatives.
  • Substitution : The amino groups can engage in nucleophilic substitution reactions.

These reactions allow the compound to be utilized in synthesizing novel triazine derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that modifications to the triazine core can enhance its effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus. For example, certain derivatives exhibited significant bactericidal activity in vitro.
  • Anticancer Activity : In vitro studies demonstrated that 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- can inhibit cell viability in various cancer cell lines. Notably:
    • HCT-116 (colon cancer): IC50 values comparable to established chemotherapeutics.
    • MCF-7 (breast cancer): Significant cytotoxic effects observed.
Cell LineIC50 Value (µM)Reference
HCT-1163.6
MCF-74.5

Medicine

Given its unique structure and reactivity, this compound is explored as a potential therapeutic agent. Its ability to interact with biological systems positions it as a candidate for developing new drugs targeting bacterial infections and cancer.

Industry

In industrial applications, 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- is utilized in the development of advanced materials. Notable applications include:

  • Flame Retardants : The compound's chemical properties make it suitable for enhancing fire resistance in materials.
  • Phase Change Materials : It can be incorporated into materials designed for thermal management.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated several derivatives of the compound against common pathogens. Results indicated that specific modifications significantly increased antimicrobial activity compared to the parent compound.
  • Cytotoxicity Assessment :
    • A series of derivatives were tested on cancer cell lines to assess their cytotoxic effects. The study found that structural variations influenced efficacy; compounds with specific substituents showed improved inhibition of cell growth.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Key Observations :

  • Methylthio vs. Thiol : The 3-(methylthio) group enhances lipophilicity compared to thiol (-SH), improving membrane permeability .
  • Aryl vs. Alkyl Substitutions : Bulky aryl groups (e.g., diphenyl) increase π-π stacking interactions in metal complexes, while alkyl groups (e.g., methyl) simplify synthesis .

Key Findings :

  • Antioxidant Potency : The 5,6-bis(4-methoxyphenyl) analog shows superior anti-inflammatory activity due to methoxy groups enhancing electron donation .
  • Metal Chelation : Pyridyl-substituted triazines (e.g., 3-(2-pyridyl)-5,6-diphenyl) form water-soluble complexes with transition metals, useful in analytical chemistry .
  • Hybrid Scaffolds : Triazine-triazole hybrids exhibit synergistic antiproliferative effects by targeting multiple pathways (e.g., mTOR and CDK2) .

Biological Activity

Overview

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Its unique structure features a triazine ring and methylthio group, making it a subject of interest in various biological studies. This compound has been investigated for its potential antimicrobial and anticancer properties, among other biological activities.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₄H₈N₄S
  • CAS Number : 84582-94-5

The presence of amino groups at positions 5 and 6 and the methylthio group at position 3 contributes to its reactivity and biological activity.

Antimicrobial Activity

1,2,4-Triazine derivatives have shown promising antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies indicate that modifications to the triazine core can enhance its bactericidal activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research has highlighted the anticancer potential of 1,2,4-Triazine-5,6-diamine, 3-(methylthio)-. In vitro studies have assessed its cytotoxic effects on several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited significant inhibition of cell viability with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: IC50 Values of 1,2,4-Triazine-5,6-diamine against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-11615.83
MCF-716.32
HeLa12.21

The mechanism by which 1,2,4-Triazine-5,6-diamine exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis and cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it induces G0/G1 and G2/M phase arrest in cancer cells without relying on p53 pathways .
  • Apoptosis Induction : The compound promotes apoptosis in both wild-type and mutant p53 cancer cells through mitochondrial pathways .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity :
    • A study evaluated the effects of various triazine derivatives on HCT-116 cells. The results indicated that certain derivatives exhibited potent cytotoxicity with minimal toxicity to normal cells .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against E. coli and S. aureus. The results showed that modifications to the methylthio group significantly enhanced antibacterial activity .

Q & A

What are the established synthetic routes for preparing 3-(methylthio)-1,2,4-triazine-5,6-diamine?

Basic
Synthesis of substituted triazines typically involves cyclocondensation reactions. For example, fluorinated triazines are synthesized by refluxing difluorobenzil with aminoguanidine bicarbonate in n-butanol . Similarly, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) is prepared via condensation of 2-pyridyl hydrazine with diketones, followed by oxidative cyclization . For the target compound, a plausible route could involve reacting 5,6-diamino-1,2,4-triazine with methylthio reagents (e.g., methyliodide or dimethyl disulfide) under basic conditions. Solvent choice (e.g., DMF or glacial acetic acid) and temperature control (reflux at 80–120°C) are critical to minimize side reactions .

How can researchers characterize the purity and structural integrity of 3-(methylthio)-1,2,4-triazine-5,6-diamine?

Basic
Standard characterization includes:

  • Melting point analysis (sharp range indicates purity; compare with literature if available) .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry .
  • FT-IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR to resolve methylthio (-SCH₃) protons (~2.1–2.5 ppm) and amine groups .

What strategies are effective for analyzing data contradictions in the spectroscopic characterization of triazine derivatives?

Advanced
Contradictions in spectral data (e.g., unexpected NMR shifts or IR bands) may arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR, IR, and mass spectrometry .
  • X-ray crystallography for unambiguous structural confirmation (e.g., used for PDT derivatives in coordination complexes) .
  • HPLC-MS to detect trace impurities or degradation products .

What is the role of 3-(methylthio)-1,2,4-triazine-5,6-diamine in forming coordination complexes with transition metals?

Advanced
Triazines with sulfur and amine groups act as polydentate ligands. For example, PDT forms stable Fe(II) complexes with high molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹), making them useful in spectrophotometric assays . The methylthio group in the target compound may enhance metal-binding affinity via S-donor interactions. Experimental design should include:

  • pH optimization (e.g., acetate buffers at pH 3.6–5.6 for Fe complexes) .
  • Job’s method to determine stoichiometry .

How do substituents on the triazine ring influence the stability constants of metal complexes?

Advanced
Electron-withdrawing groups (e.g., -SO₃H in PDTS) increase complex stability by enhancing ligand acidity, while bulky substituents (e.g., phenyl groups in PDT) sterically hinder substitution kinetics . For 3-(methylthio)-derivatives:

  • Comparative studies : Synthesize analogs with -SCH₃, -OCH₃, or -NH₂ substituents and measure logK values .
  • DFT calculations to model electronic effects on metal-ligand bonding .

What methodological considerations are crucial when evaluating the biological activity of substituted triazines?

Advanced
Fluorinated triazines show anti-cancer and anti-microbial activity, influenced by substituent lipophilicity and electronic profiles . For the target compound:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Structure-activity relationship (SAR) : Modify the methylthio group to -SH or -OH and compare IC₅₀ values .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to address low aqueous solubility .

How can researchers optimize reaction conditions to minimize by-products during triazine synthesis?

Advanced
Key parameters include:

  • Reagent stoichiometry : Use a 10–20% excess of the methylthio reagent to drive the reaction to completion .
  • Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and halt at optimal conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazine-5,6-diamine, 3-(methylthio)-
Reactant of Route 2
1,2,4-Triazine-5,6-diamine, 3-(methylthio)-

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